molecular formula C17H23N7O4 B4104729 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine

2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine

Cat. No.: B4104729
M. Wt: 389.4 g/mol
InChI Key: PVCAYAVCXHDGEP-UHFFFAOYSA-N
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Description

2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridazine ring, a triazine ring, and morpholine groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the pyridazine and triazine precursors. . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .

Mechanism of Action

The mechanism by which 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective film that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.

    Hexamethylmelamine: Known for its antitumor properties.

    2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.

Uniqueness

What sets 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-[4-(6-ethoxypyridazin-3-yl)oxy-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-2-27-13-3-4-14(22-21-13)28-17-19-15(23-5-9-25-10-6-23)18-16(20-17)24-7-11-26-12-8-24/h3-4H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCAYAVCXHDGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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